molecular formula C21H23NO6 B1673517 [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid CAS No. 166108-71-0

[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid

Cat. No.: B1673517
CAS No.: 166108-71-0
M. Wt: 385.4 g/mol
InChI Key: XQPYRJIMPDBGRW-UHFFFAOYSA-N
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Description

Fmoc-NH-PEG2-CH2COOH is a polyethylene glycol (PEG) linker containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Mechanism of Action

Target of Action

Fmoc-NH-PEG2-CH2COOH, also known as [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are the antibodies in ADCs and the E3 ubiquitin ligase and target proteins in PROTACs .

Mode of Action

The compound acts as a linker in the formation of ADCs and PROTACs . In ADCs, it connects the antibody to the cytotoxic drug, allowing the drug to be delivered directly to the target cells . In PROTACs, it links the ligand for the E3 ubiquitin ligase to the ligand for the target protein . This enables the PROTAC to selectively degrade target proteins .

Biochemical Pathways

The compound plays a crucial role in the intracellular ubiquitin-proteasome system when used in the synthesis of PROTACs . This system is responsible for protein degradation within cells . By linking the ligand for the E3 ubiquitin ligase to the ligand for the target protein, the compound allows the PROTAC to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetic properties of Fmoc-NH-PEG2-CH2COOH are largely determined by its role as a linker in ADCs and PROTACs . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This can enhance the bioavailability of the ADC or PROTAC, allowing for more efficient delivery of the cytotoxic drug or degradation of the target protein .

Result of Action

The primary result of the compound’s action is the delivery of a cytotoxic drug to target cells in the case of ADCs, or the selective degradation of target proteins in the case of PROTACs . This can lead to the death of target cells in the case of ADCs, or the disruption of cellular processes in the case of PROTACs .

Action Environment

The action of Fmoc-NH-PEG2-CH2COOH can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Fmoc group, which is necessary for the compound to obtain the free amine used for further conjugations . Additionally, the presence of activators such as EDC or HATU is required for the terminal carboxylic acid in the compound to react with primary amine groups and form a stable amide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-NH-PEG2-CH2COOH typically involves the following steps:

    Fmoc Protection: The amine group is protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group.

    PEGylation: The protected amine is then reacted with PEG (polyethylene glycol) to introduce the PEG spacer.

    Carboxylation: The terminal hydroxyl group of the PEG is converted to a carboxylic acid group.

The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate the reactions. For example, the Fmoc group can be deprotected under basic conditions using piperidine .

Industrial Production Methods

Industrial production of Fmoc-NH-PEG2-CH2COOH follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

Fmoc-NH-PEG2-CH2COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in an organic solvent.

    Amide Bond Formation: EDC or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Major Products

    Deprotection: Free amine derivative.

    Amide Bond Formation: Amide-linked conjugates.

Scientific Research Applications

Fmoc-NH-PEG2-CH2COOH is widely used in scientific research due to its versatility:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the conjugation of biomolecules, such as peptides and proteins, to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

    Industry: Applied in the development of new materials and nanotechnology

Properties

IUPAC Name

2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c23-20(24)14-27-12-11-26-10-9-22-21(25)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPYRJIMPDBGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373231
Record name 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azadodecan-12-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166108-71-0
Record name 8-(9-Fluorenylmethoxycarbonylamino)-3,6-dioxaoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166108-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azadodecan-12-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(9-Fluorenylmethyloxycarbonyl-amino)-3,6-dioxaoctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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